molecular formula C14H19N3O3 B13875707 Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13875707
M. Wt: 277.32 g/mol
InChI Key: QXPIFBKSZCBXNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used as building blocks in the synthesis of various organic compounds. The presence of the tert-butyl group and the pyridine ring in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with pyridine-2-carboxylic acid under specific conditions. One common method includes the use of triethylamine as a base and acetonitrile as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized piperazine derivatives, reduced piperazine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridine moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

tert-butyl 3-oxo-4-pyridin-2-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-6-4-5-7-15-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPIFBKSZCBXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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